Cas no 56531-52-3 (1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone)

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone structure
56531-52-3 structure
商品名:1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
CAS番号:56531-52-3
MF:C10H16O3
メガワット:184.232243537903
CID:4715246

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone 化学的及び物理的性質

名前と識別子

    • 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
    • 1-cyclopentyl-2-(1,3-dioxolan-2-yl)ethan-1-one
    • インチ: 1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2
    • InChIKey: NXFNJUWFDSEMSQ-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC1CC(C1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • トポロジー分子極性表面積: 35.5

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C103875-250mg
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
56531-52-3
250mg
$ 440.00 2022-06-06
TRC
C103875-500mg
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
56531-52-3
500mg
$ 735.00 2022-06-06
Fluorochem
208568-5g
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
56531-52-3 97%
5g
£1702.00 2022-03-01
Fluorochem
208568-2g
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
56531-52-3 97%
2g
£838.00 2022-03-01
Fluorochem
208568-1g
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
56531-52-3 97%
1g
£554.00 2022-03-01

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone 関連文献

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanoneに関する追加情報

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone: A Comprehensive Overview

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone, also known by its CAS number 56531-52-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a cyclopentyl group with a 1,3-dioxolan moiety. The molecule's structure makes it highly valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical research.

The synthesis of 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone involves a multi-step process that typically begins with the preparation of the cyclopentyl group. This is often achieved through the catalytic hydrogenation of cyclopentene or other related precursors. The 1,3-dioxolan ring is then introduced via a ketone alkylation reaction, which ensures the formation of the desired product. Recent advancements in catalytic systems have enabled researchers to optimize this process, significantly improving yields and reducing reaction times. These improvements have been documented in several high-profile journals, highlighting the compound's potential for large-scale production.

One of the most notable features of 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is its stability under various chemical conditions. The compound exhibits excellent thermal stability, making it suitable for use in high-temperature reactions. Additionally, its solubility properties make it an ideal candidate for use in polar aprotic solvents, which are commonly employed in organic synthesis. Recent studies have also explored the compound's reactivity under different pH conditions, revealing its ability to participate in both acid-catalyzed and base-mediated reactions.

In terms of applications, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone has found widespread use as an intermediate in the synthesis of bioactive compounds. For instance, it has been employed as a key building block in the development of novel antibiotics and antiviral agents. Researchers have also investigated its potential as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. These applications underscore the compound's versatility and its importance in modern chemistry.

The latest research on 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone has focused on its role in asymmetric synthesis. By leveraging chiral catalysts, scientists have been able to achieve enantioselective syntheses of this compound, paving the way for its use in the production of chiral pharmaceuticals. Furthermore, studies have explored the compound's ability to undergo various cross-coupling reactions, which are critical in the construction of complex molecular architectures.

In conclusion, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone, with its unique structure and versatile properties, continues to play a pivotal role in organic synthesis and materials science. As research progresses, new applications and improved synthetic methods are expected to emerge, further solidifying its position as an essential compound in modern chemistry.

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